molecular formula C16H23F3N4O8 B11931863 Maleimide-PEG2-hydrazide TFA

Maleimide-PEG2-hydrazide TFA

Cat. No.: B11931863
M. Wt: 456.37 g/mol
InChI Key: BUFOLDFMONLVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleimide-PEG2-hydrazide trifluoroacetate is a cleavable linker used in the synthesis of antibody-drug conjugates. It contains a terminal maleimide group and a hydrazide group linked through a linear polyethylene glycol chain. This compound is primarily used in bioconjugation applications, where it facilitates the attachment of drugs to antibodies, enhancing targeted drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide-PEG2-hydrazide trifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of Maleimide-PEG2-hydrazide trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Maleimide-PEG2-hydrazide trifluoroacetate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Maleimide-PEG2-hydrazide trifluoroacetate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Maleimide-PEG2-hydrazide trifluoroacetate involves:

    Conjugation: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds.

    Cleavage: The hydrazide group can be cleaved under acidic conditions, releasing the attached drug. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maleimide-PEG2-hydrazide trifluoroacetate is unique due to its cleavable hydrazide group, which allows for controlled release of the attached drug under specific conditions. This feature makes it particularly useful in the development of targeted drug delivery systems .

Properties

Molecular Formula

C16H23F3N4O8

Molecular Weight

456.37 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H22N4O6.C2HF3O2/c15-17-12(20)4-7-23-9-10-24-8-5-16-11(19)3-6-18-13(21)1-2-14(18)22;3-2(4,5)1(6)7/h1-2H,3-10,15H2,(H,16,19)(H,17,20);(H,6,7)

InChI Key

BUFOLDFMONLVSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)NN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.